

what is the coordination geometry of zinc 8-hydroxyquinolate

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Compound Focus: Zinc 8-hydroxyquinolate

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Coordination Geometries and Structural Data

The following table summarizes the key coordination geometries identified in the research, along with their experimental contexts and characterization methods.

Coordination Geometry	Chemical Formula / Context	Experimental Evidence	Key Structural Features
Distorted Tetrahedral [1]	Dimeric $[Zn_2L_{1.2}]$ complex with a benzimidazole ligand	Single-crystal X-ray Diffraction	Each Zn center is coordinated by two N atoms and two O atoms from the 8-hydroxyquinolate ligands [1].
Octahedral [2]	$Zn(8HQ)_2$ in Dimethyl Sulfoxide (DMSO) solution	EXAFS, DOSY NMR, Computational Studies	Monomeric complex with two bidentate 8-hydroxyquinolate ligands and two DMSO molecules coordinated to zinc via oxygen atoms [2].

Coordination Geometry	Chemical Formula / Context	Experimental Evidence	Key Structural Features
Tetrahedral [3]	Alkylzinc quinolate complexes (e.g., [tBuZn(q)] ₃)	Single-crystal X-ray Diffraction	Formation of trinuclear and pentanuclear alkylzinc aggregates with 8-hydroxyquinolate ligands, confirming a propensity for tetrahedral coordination [3].

Detailed Experimental Methodologies

The determination of these geometries relies on a suite of advanced analytical techniques.

Single-Crystal X-Ray Diffraction (Solid-State Structure)

This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.

- **Experimental Protocol:** A suitable single crystal of the complex is mounted on a diffractometer. The structure is solved by directing X-rays at the crystal and measuring the diffraction pattern. The data is processed using software like SHELXL to determine atomic positions, bond lengths, and bond angles [1].
- **Data Interpretation:** In the case of the dimeric [Zn₂L_{1 2}] complex, X-ray diffraction directly revealed the coordination atoms (N and O) around each zinc center and the overall distorted tetrahedral geometry of the metal center [1].

EXAFS and DOSY NMR (Solution-Phase Structure)

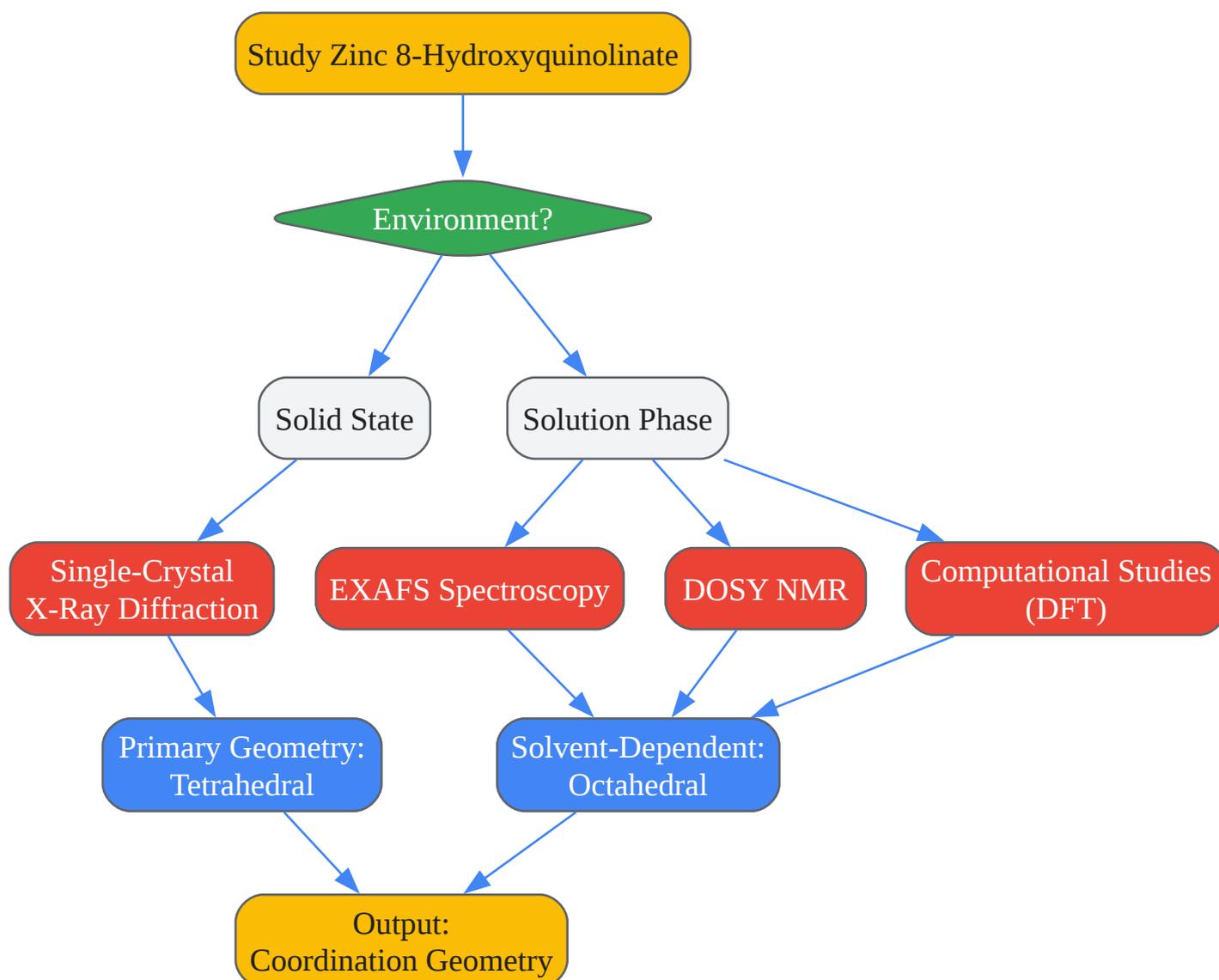
These techniques are crucial for elucidating structure in solution, where single crystals may not be available.

- **EXAFS (Extended X-ray Absorption Fine Structure):** This method probes the local environment around a specific atom (e.g., zinc).
 - **Experimental Protocol:** A synchrotron radiation source is used to scan the X-ray energy across the Zn K-edge. The oscillations in the absorption spectrum are analyzed to determine the number, type, and distance of atoms surrounding the zinc ion [2].

- **Data Interpretation:** For $\text{Zn}(\text{8HQ})_2$ in DMSO, EXAFS data confirmed the coordination of oxygen atoms from DMSO molecules to the zinc center, supporting the octahedral model [2].
- **DOSY (Diffusion Ordered Spectroscopy) NMR:** This technique measures the diffusion coefficient of molecules in solution, which relates to their size and molecular weight.
 - **Experimental Protocol:** A standard NMR spectrometer with a pulsed-field gradient system is used. The attenuation of NMR signals due to diffusion is measured [2].
 - **Data Interpretation:** The measured diffusion coefficient for $\text{Zn}(\text{8HQ})_2$ in DMSO was consistent with a monomeric species, ruling out the presence of large aggregates and supporting the proposed monomeric octahedral structure [2].

Research Workflow and Logical Relationships

The diagram below outlines the decision-making process and methodological flow for determining the coordination geometry of **zinc 8-hydroxyquinolate** complexes.



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Research workflow for determining coordination geometry

Key Influencing Factors on Coordination Geometry

The specific geometry adopted by a **zinc 8-hydroxyquinolate** complex is influenced by several factors:

- **Ligand Design:** The use of **bulky substituents** or additional **donor groups** on the 8-hydroxyquinoline ligand can introduce steric hindrance or electronic effects that distort the ideal tetrahedral geometry, sometimes leading to dimeric or other complex structures [1] [4].

- **Solvent Effects:** The coordination geometry can be highly **solvent-dependent**. As demonstrated, a complex that may be tetrahedral in the solid state can become octahedral in a coordinating solvent like DMSO, which actively participates in coordination [2].
- **Supramolecular Interactions: Non-covalent interactions**, such as π - π stacking and hydrogen bonding, can influence the packing of molecules in the solid state and affect the final observed structure [1] [3].

The coordination geometry of **zinc 8-hydroxyquinolate** is a flexible property. For solid-state applications like OLEDs, the **tetrahedral coordination** is most common and relevant. However, for biological or solution-phase studies, the potential for **octahedral coordination** in coordinating solvents must be considered.

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